2-(2-Methyl-5-nitrophenyl)acetic acid
Overview
Description
“2-(2-Methyl-5-nitrophenyl)acetic acid” is an organic compound that belongs to the class of nitrobenzenes . It consists of a benzene ring with a carbon bearing a nitro group .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H9NO4 . It contains a phenyl functional group, a carboxylic acid functional group, and a nitro functional group .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 195.17 g/mol . It has a topological polar surface area of 83.1 Ų . The compound has 1 hydrogen bond donor count and 4 hydrogen bond acceptor count .Scientific Research Applications
Chromogenic Substrate for Esterases
A study highlights the use of a stable chromogenic substrate for esterases, designed to overcome the limitations of p-Nitrophenyl acetate's instability in aqueous solutions. This substrate, developed through structural isolation, allows for enhanced detection of esterase activity, which is pivotal in activating prodrugs within human cells (Levine, Lavis, & Raines, 2008).
Protecting Group for Hydroxyl Functions
Another research introduces the (2-nitrophenyl)acetyl (NPAc) group as a novel, selectively removable protecting group for hydroxyl functions. Utilizing (2-nitrophenyl)acetic acid, this approach offers a stable method for protecting hydroxyl groups during synthetic processes, showcasing its potential in organic synthesis (Daragics & Fügedi, 2010).
Electrochemical Sensing Platform
Research on gold-copper alloy nanoparticles (Au-Cu NPs) modified electrodes presents an enhanced electrochemical sensing platform for detecting nitro aromatic toxins. This study demonstrates the utility of such sensors in identifying pollutants, including compounds related to 2-(2-Methyl-5-nitrophenyl)acetic acid, indicating significant applications in environmental monitoring (Shah et al., 2017).
Synthesis of Important Intermediates
A specific study focuses on synthesizing 2-(2-Methyl-3-nitrophenyl)acetic acid, highlighting its importance as an intermediate in producing pharmaceutical compounds. This research not only outlines a new synthesis method but also emphasizes the compound's role in drug development (Kang, 2007).
Antioxidant and Inhibitory Studies
Investigation into the antioxidant properties and selective inhibitory effects on xanthine oxidase by transition metal complexes showcases the chemical versatility of compounds derived from amino acids and this compound. Such studies contribute to the understanding of the biological activities of these complexes, highlighting their potential therapeutic applications (Ikram et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, like indole derivatives, interact with their targets leading to changes that result in a variety of biological activities
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biochemical pathways, leading to diverse biological activities
Pharmacokinetics
The compound’s lipophilicity, as indicated by its Log Po/w values, suggests it may have good bioavailability .
Result of Action
Based on the biological activities of similar compounds, it may have a range of effects, including antiviral, anti-inflammatory, and anticancer activities
Biochemical Analysis
Biochemical Properties
It is known that the compound can undergo various reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially influence its interactions with enzymes, proteins, and other biomolecules.
Cellular Effects
It is plausible that the compound could influence cell function through its interactions with various biomolecules and its potential to participate in various biochemical reactions .
Molecular Mechanism
It is known that the compound can undergo various reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially influence its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Properties
IUPAC Name |
2-(2-methyl-5-nitrophenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-6-2-3-8(10(13)14)4-7(6)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSRJKWRJVUXSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60625915 | |
Record name | (2-Methyl-5-nitrophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60625915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
287119-83-9 | |
Record name | (2-Methyl-5-nitrophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60625915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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